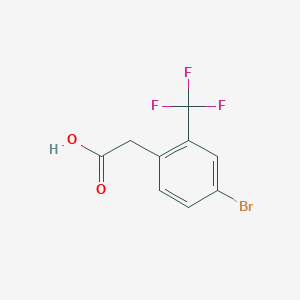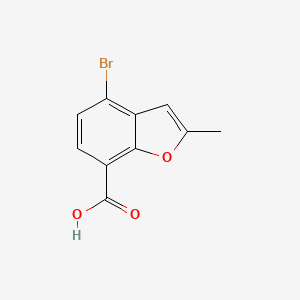
4-Brom-2-methyl-1-benzofuran-7-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” is a chemical compound with the molecular formula C10H7BrO3 . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid” consists of a benzofuran ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 7-position .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuranderivate haben sich als signifikant antitumoral erwiesen. So zeigen bestimmte substituierte Benzofurane dramatische Zellwachstumshemmwirkungen auf verschiedene Krebszelllinien, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Das Vorhandensein eines Bromatoms in der 4-Position von Benzofuran, wie in „4-Brom-2-methyl-1-benzofuran-7-carbonsäure“, kann diese Antitumoraktivitäten aufgrund der mit Halogen-Substitutionen verbundenen Bioaktivität verstärken .
Antibakterielle Eigenschaften
Die Substitution von Halogenen in der 4-Position von Benzofuranverbindungen wurde mit guter antimikrobieller Aktivität in Verbindung gebracht . Daher könnte „this compound“ möglicherweise auf ihre antimikrobiellen Eigenschaften gegen verschiedene Krankheitserreger untersucht werden.
Anti-Hepatitis-C-Virus-Aktivität
Benzofuranverbindungen wurden mit Anti-Hepatitis-C-Virus-Aktivität identifiziert und gelten als vielversprechende Therapeutika für die Hepatitis-C-Erkrankung . Die spezifische Struktur von „this compound“ könnte zu solchen antiviralen Fähigkeiten beitragen.
Arzneimittelsynthese und -entwicklung
Benzofuran ist ein zentrales Gerüst bei der Entwicklung neuer Medikamente aufgrund seiner vielfältigen biologischen Aktivitäten. Die betreffende Verbindung könnte als Schlüsselzwischenprodukt bei der Synthese neuer Therapeutika mit gezielter Therapiepotenzial und minimalen Nebenwirkungen dienen .
Natürliche Produktsynthese
Benzofuranderivate sind wichtige Bestandteile von Naturprodukten mit potenziellen biologischen Aktivitäten. Die Forschung an Naturprodukten, die Benzofuranringe enthalten, hat zugenommen und konzentriert sich auf die Isolierung, Charakterisierung und das Screening auf biologische Aktivitäten . „this compound“ könnte zur Synthese komplexer Naturproduktstrukturen verwendet werden.
Chemische Syntheseforschung
Die strukturelle Komplexität und die Beziehung zwischen Bioaktivität und Struktur von Benzofuranderivaten machen sie zu einem interessanten Thema für die chemische Syntheseforschung. Die Verbindung könnte in Studien verwendet werden, die die Synthese von Benzofuranderivaten untersuchen und ihre Struktur-Aktivitätsbeziehungen verstehen .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that these compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been found to inhibit the growth of cancer cells
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that they affect multiple pathways . For example, their anti-tumor activity suggests that they may interfere with pathways involved in cell growth and division. Their antibacterial and antiviral activities suggest that they may also interfere with pathways involved in microbial growth and replication.
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that these compounds may induce cell death or inhibit cell proliferation, potentially through interactions with key proteins or enzymes involved in these processes.
Safety and Hazards
Zukünftige Richtungen
Benzofuran derivatives, including “4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid”, are an area of active research due to their potential therapeutic applications . Future research may focus on further elucidating the biological activity of these compounds and developing more potent and selective derivatives.
Biochemische Analyse
Biochemical Properties
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation. This compound’s ability to modulate enzyme activity makes it a potential candidate for therapeutic applications.
Cellular Effects
The effects of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid involves several key processes. At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid can modulate gene expression by interacting with transcription factors, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid in in vitro and in vivo studies has shown potential changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues. Understanding the dosage threshold is crucial for developing safe and effective therapeutic applications of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid.
Metabolic Pathways
4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, benzofuran derivatives have been shown to affect the metabolism of cancer cells by inhibiting key metabolic enzymes . This compound’s role in metabolic pathways highlights its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . Understanding the transport mechanisms of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid plays a vital role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid within cells can influence its interactions with biomolecules and its overall efficacy.
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-1-benzofuran-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-4-7-8(11)3-2-6(10(12)13)9(7)14-5/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSSAROQVAPOJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
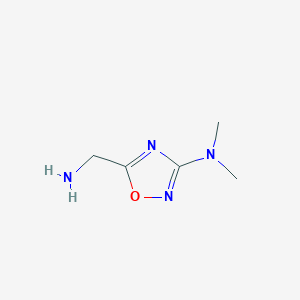
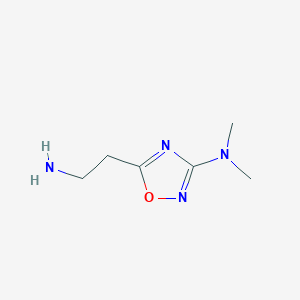


![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
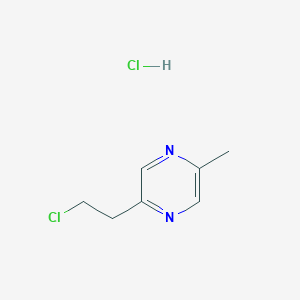
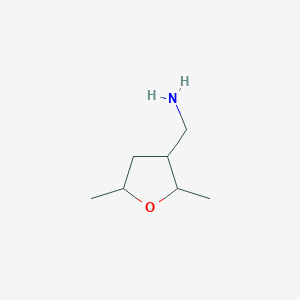
![2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine](/img/structure/B1379258.png)

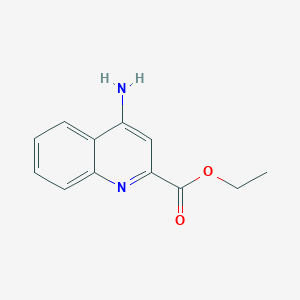
methanone hydrobromide](/img/structure/B1379262.png)


